3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid
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Overview
Description
(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid typically involves the protection of an amino acid with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be further reacted with nucleophiles.
Major Products Formed
Deprotection: The major product is the free amino acid.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Organic Synthesis:
Biocatalysis: The tert-butyl group has been highlighted for its unique reactivity in biocatalytic processes.
Mechanism of Action
The mechanism of action of (2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid: The unprotected form of the compound.
(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxybutanoic acid: A similar compound with a shorter carbon chain.
Uniqueness
The presence of the Boc group in (2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid provides unique stability and reactivity, making it particularly useful in peptide synthesis and other organic reactions where protection of the amino group is required .
Properties
Molecular Formula |
C11H21NO5 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-6(2)7(8(13)9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15) |
InChI Key |
COFHICKJCPSJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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